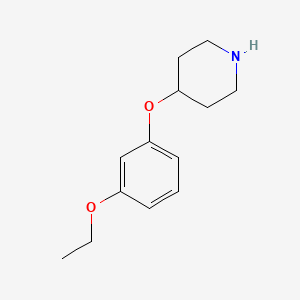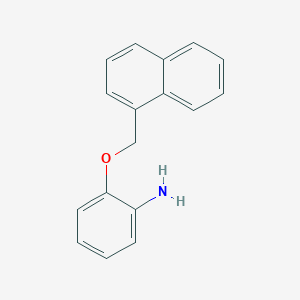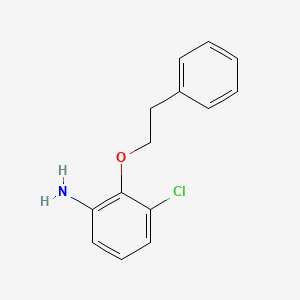
4-(3-Ethoxyphenoxy)piperidine
Descripción general
Descripción
“4-(3-Ethoxyphenoxy)piperidine” is a chemical compound with the molecular formula C13H19NO2 . It is a derivative of piperidine, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, like “this compound”, involves several techniques. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H19NO2 . This structure includes a piperidine ring attached to a phenyl ring through an ether linkage, with an ethoxy group attached to the phenyl ring .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
“this compound” is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Mecanismo De Acción
The mechanism of action of 4-(3-Ethoxyphenoxy)piperidine is not completely understood, however, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, this compound is able to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been found to possess anti-bacterial and anti-oxidant properties, which can help to protect the body from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(3-Ethoxyphenoxy)piperidine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be readily obtained from commercial suppliers. The main limitation of this compound is its relatively short shelf life, which can limit its use in long-term experiments.
Direcciones Futuras
There are a number of potential future directions for 4-(3-Ethoxyphenoxy)piperidine research. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted into its potential side effects, as well as its potential interactions with other drugs. Finally, further research could be conducted into its potential use in the treatment of a variety of diseases, such as cancer, diabetes, and cardiovascular disease.
Aplicaciones Científicas De Investigación
4-(3-Ethoxyphenoxy)piperidine has been extensively studied due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-bacterial, and anti-oxidant properties. It has been used in the treatment of various diseases, including rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD). It has also been shown to possess anti-cancer properties, and has been used in the treatment of various types of cancer, including lung, breast, and prostate cancer.
Safety and Hazards
While specific safety and hazard information for “4-(3-Ethoxyphenoxy)piperidine” was not found, it’s important to handle chemical compounds with care. They can be corrosive and cause severe burns and eye damage. The vapors can cause respiratory irritation. Therefore, when working with such compounds, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .
Propiedades
IUPAC Name |
4-(3-ethoxyphenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-15-12-4-3-5-13(10-12)16-11-6-8-14-9-7-11/h3-5,10-11,14H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHUPARZWQVCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171991.png)



![3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3172022.png)



![Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate](/img/structure/B3172056.png)
![(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone](/img/structure/B3172058.png)


![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172078.png)
